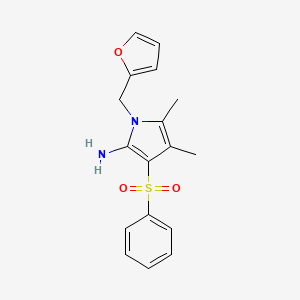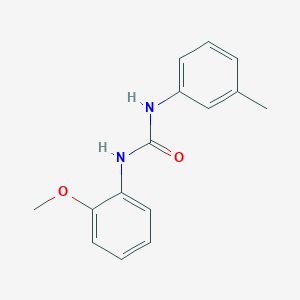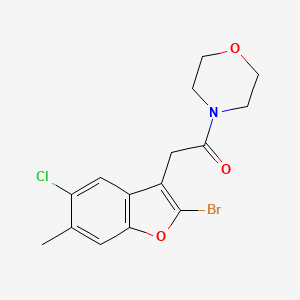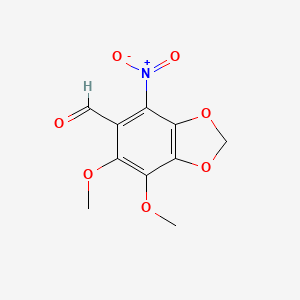methanone](/img/structure/B11475801.png)
[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. This compound is known for its significant biological activities, including its use as an antipsychotic drug substance due to its dopamine and serotonin antagonistic properties .
Preparation Methods
The synthesis of 3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedureThe reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in studies related to its antibacterial and antifungal activities.
Medicine: It is investigated for its potential use as an antipsychotic drug due to its dopamine and serotonin antagonistic properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with dopamine and serotonin receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity, which is beneficial in the treatment of psychiatric disorders .
Comparison with Similar Compounds
3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound lacks the fluorobenzoyl group but shares the piperazine and benzothiazole moieties.
2-Fluorobenzoyl derivatives: These compounds contain the fluorobenzoyl group but may have different core structures.
Piperazine derivatives: These compounds have the piperazine moiety but differ in the attached functional groups.
The uniqueness of 3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1,2-benzothiazole lies in its hybrid structure, which imparts a combination of biological activities that are not observed in its individual components .
Properties
Molecular Formula |
C18H16FN3OS |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C18H16FN3OS/c19-15-7-3-1-5-13(15)18(23)22-11-9-21(10-12-22)17-14-6-2-4-8-16(14)24-20-17/h1-8H,9-12H2 |
InChI Key |
GWBMGVCMJIOAIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11475720.png)
![2-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B11475721.png)


![methyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475746.png)

![6-(1,3-benzodioxol-5-yl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475754.png)
![3-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11475758.png)
![5-(2-fluorophenyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475760.png)
![7-Amino-5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11475769.png)
![2-Furancarboxamide, N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-butenyl]-](/img/structure/B11475770.png)
![2-amino-7-[3-(benzyloxy)-4-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475780.png)
![Ethyl 3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]-2-(propanoylamino)propanoate](/img/structure/B11475781.png)

